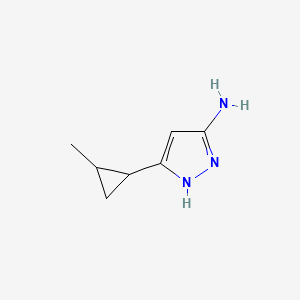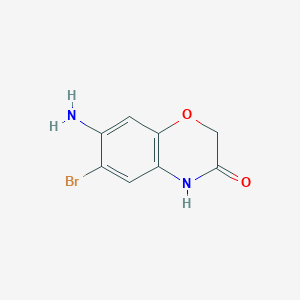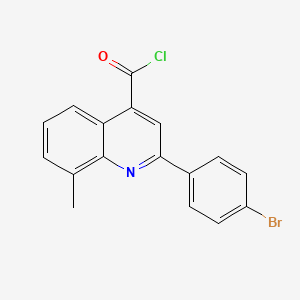
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
説明
The compound “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” likely contains a bromophenyl group, a methylquinoline group, and a carbonyl chloride group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by spectroanalytical data such as NMR and IR .
Chemical Reactions Analysis
The compound would likely undergo reactions typical of aromatic compounds, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other bromophenyl compounds .
科学的研究の応用
Luminescent Properties and Application in Coupling Reactions
A series of cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine derivatives exhibit significant luminescent properties, with emission peaks in the range of 390-543 nm under UV irradiation. These complexes demonstrate promising applications in coupling reactions of aryl chlorides, notably in the efficient synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines (Xu et al., 2014).
Synthesis of Metal Halide Salts
Investigations into the reactions of metal(II) chlorides and bromides with 8-methylquinoline have led to the synthesis of various complexes. These compounds have been characterized and studied for their crystal structures and magnetic properties, contributing to our understanding of molecular interactions and magnetic behavior in such compounds (Edwards et al., 2011).
Optoelectronic and Charge Transport Properties
Research into hydroquinoline derivatives, including a compound similar to 2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride, has revealed insights into their structural, electronic, optical, and charge transport properties. These compounds are potential candidates for multifunctional materials due to their efficient hole transport tendency and significant optical properties (Irfan et al., 2020).
Corrosion Inhibition Studies
Studies on 8-hydroxyquinoline derivatives, which are structurally related to this compound, have shown effective corrosion inhibition properties on mild steel in acidic environments. This opens up potential applications in material science and engineering to enhance the longevity and durability of metals (Rbaa et al., 2018).
Antimycobacterial and PET Inhibiting Activity
Research on ring-substituted quinolinium chlorides, including derivatives of 4-arylamino-7-chloroquinolinium chloride, has demonstrated significant biological activity against various mycobacterial species. These compounds also exhibit inhibitory effects on photosynthetic electron transport, suggesting their potential in biological and environmental applications (Otevrel et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONOCPLIRCKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207107 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160254-37-4 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




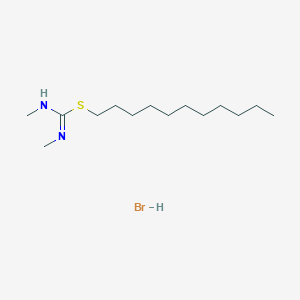
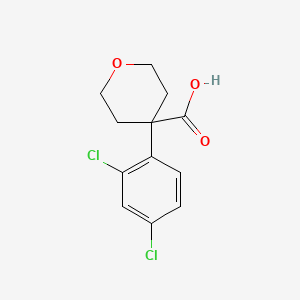
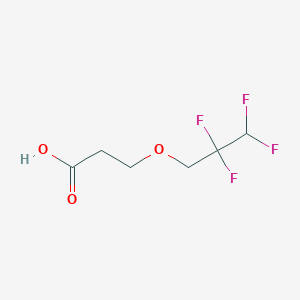


![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
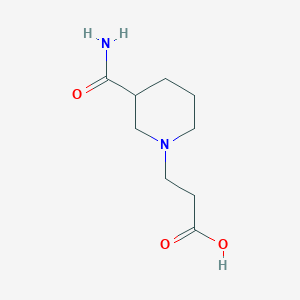
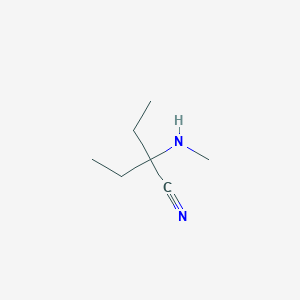
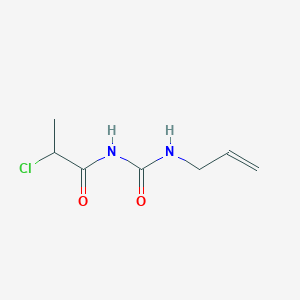
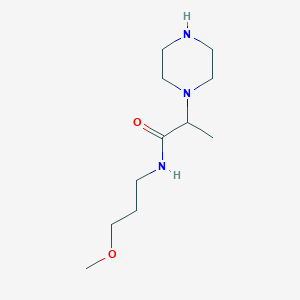
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
